

Technical Guide: Solubility and Handling of Bis(1,5-cyclooctadiene)nickel(0)

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Compound of Interest

Compound Name: Bis(1,5-cyclooctadiene)nickel(0)

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Introduction

Bis(1,5-cyclooctadiene)nickel(0), commonly abbreviated as Ni(cod)₂, is a pivotal organonickel compound with the formula Ni(C₈H₁₂)₂. It serves as a primary source of nickel(0) in chemical synthesis, finding extensive application as a catalyst or precatalyst in a myriad of organic transformations, including cross-coupling reactions, cycloadditions, and olefin polymerization.[1][2] The utility of Ni(cod)₂ is largely due to the labile nature of the two 1,5-cyclooctadiene (cod) ligands, which are readily displaced by other ligands to generate catalytically active species.[1]

However, Ni(cod)₂ is notoriously sensitive to air, moisture, and light, and can be thermally unstable.[3][4] Exposure to air leads to rapid oxidation to nickel(II) oxide.[1] This high reactivity necessitates careful handling and storage under an inert atmosphere, typically in a glovebox or using Schlenk techniques, and at low temperatures (-20°C is recommended for storage).[3][5] Its sensitivity also complicates the determination of precise physicochemical data, such as solubility, as the compound may decompose in solution, affecting measurement accuracy.[4] This guide provides a comprehensive overview of the solubility of Ni(cod)₂ in common organic solvents, a detailed experimental protocol for its synthesis, and a workflow for its application in catalysis.

Solubility of Bis(1,5-cyclooctadiene)nickel(0)



Quantitative solubility data for Ni(cod)₂ is scarce in the literature, likely due to its instability. However, extensive qualitative information is available. The compound's solubility is highest in aromatic hydrocarbons and some ethers. It is generally insoluble in aliphatic hydrocarbons and protic solvents like water.

Table 1: Solubility of Ni(cod)2 in Various Organic Solvents

Solvent Class	Solvent	Solubility Description	Reference(s)
Aromatic Hydrocarbons	Benzene	Soluble / Moderately Soluble	[1][3][5]
Toluene	Soluble / Moderately Soluble	[1][3][5]	
Ethers	Tetrahydrofuran (THF)	Soluble	[1][3][5]
Diethyl ether	Soluble	[3][5]	
Polar Aprotic Solvents	Dimethylformamide (DMF)	Soluble	[3][5]
Hexamethylphosphora mide (HMPA)	Soluble	[3]	
N-Methylpyrrolidinone	Soluble	[3][5]	-
Aliphatic Hydrocarbons	Alkanes (e.g., hexane)	Insoluble	[1]
Protic Solvents	Water	Insoluble, Decomposes	[4][5]

Note: While described as "soluble," Ni(cod)₂ solutions can be unstable and decompose over time, indicated by the formation of nickel black.

Experimental Protocols

Given the air and moisture sensitivity of Ni(cod)₂, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk techniques.



Glassware should be oven-dried and cooled under vacuum prior to use. Solvents must be rigorously dried and deoxygenated.

Synthesis of Bis(1,5-cyclooctadiene)nickel(0)

This protocol is adapted from a common and convenient method utilizing Diisobutylaluminum Hydride (DIBAL-H) as the reducing agent.[3]

Materials:

- Nickel(II) acetylacetonate (Ni(acac)₂)
- 1,5-cyclooctadiene (cod)
- Diisobutylaluminum Hydride (DIBAL-H) solution (e.g., 1.0 M in THF)
- Anhydrous Tetrahydrofuran (THF)
- · Anhydrous Diethyl Ether
- Schlenk flask (250 mL)
- Cannula/syringe for liquid transfers
- Filter cannula or fritted glass filter
- Inert gas source (Argon or Nitrogen)
- Cooling bath (-78°C, e.g., dry ice/acetone)

Procedure:

- Preparation: In a glovebox or under a positive flow of inert gas, charge a 250 mL Schlenk flask with nickel(II) acetylacetonate (e.g., 4.67 g) and 1,5-cyclooctadiene (e.g., 7.93 g).
- Dissolution: Add anhydrous THF (e.g., 50 mL) to the flask to dissolve the reagents.
- Cooling: Cool the resulting solution to -78°C using a dry ice/acetone bath.



- Reduction: While maintaining the low temperature, slowly add a 1.0 M solution of DIBAL-H in THF (e.g., 45.4 mL) to the stirred reaction mixture. The solution will typically turn a dark, reddish-brown color.
- Warming: After the addition is complete, allow the reaction mixture to warm slowly to 0°C.
- Precipitation: At 0°C, add cold, anhydrous diethyl ether to the flask to precipitate the product.
 A light yellow solid should form.
- Isolation: Isolate the yellow precipitate by filtration under an inert atmosphere. This can be achieved using a filter cannula or a Schlenk filter apparatus.
- Washing: Wash the isolated solid with cold, anhydrous diethyl ether to remove any soluble impurities.
- Drying: Dry the product under high vacuum to yield Bis(1,5-cyclooctadiene)nickel(0) as a
 yellow crystalline solid.
- Storage: The product should be stored in a sealed container under an inert atmosphere at -20°C.

Workflow Visualization

The following diagram illustrates a typical experimental workflow for a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction using Ni(cod)₂ as the precatalyst. This type of reaction is fundamental in drug development and materials science for the formation of C-C bonds.



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Caption: Workflow for a Ni(cod)2-catalyzed Suzuki-Miyaura cross-coupling reaction.



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